5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
The compound “5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of diketopyrrolopyrrole-based conjugated polymer . These polymers have been used as efficient alternatives to spiro-OMeTAD in perovskite solar cells as hole transporting layers .
Synthesis Analysis
The synthesis of tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones condensed at the C(4)–N(5) bond with five-, six-, or seven-membered heterocycles is based on the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides . The most common method of generating cyclic azomethine ylides is the reaction of carbonyl compounds with proline and its esters .Molecular Structure Analysis
The molecular structure of this compound involves nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .Chemical Reactions Analysis
The compound is involved in the (3+2) cycloaddition reactions of azomethine ylides with various dipolarophiles . This is one of the most effective methods for accessing pyrrolidines .Physical and Chemical Properties Analysis
The physical properties of the complexes formed by this compound were characterized by elemental analysis, DSC/TGA, and cyclic voltammetry . The molecular structures of the complexes were elucidated using UV-Vis, ATR-IR, and heteronuclear NMR spectroscopy .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research has demonstrated innovative pathways for synthesizing derivatives of pyrrolo[3,4-c]pyrrole-1,3-dione, revealing their utility in constructing complex heterocyclic systems. For instance, Soliman and Kappe (1982) described a method for synthesizing pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems from pyrrolidine-2,4-diones, highlighting the versatility of these compounds in organic synthesis Soliman & Kappe, 1982. Similarly, Gein et al. (2014) explored reactions of specific pyrrolin-2-ones, further illustrating the reactivity and functionalization possibilities of this chemical class Gein et al., 2014.
Photophysical Properties and Electronic Applications
Zhang et al. (2014) synthesized symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions, focusing on their photophysical properties. These compounds showed potential for use in organic optoelectronic materials due to their water solubility and optical properties, suggesting applications in biological systems as well Zhang et al., 2014. In a related study, Guo et al. (2014) used pyrrolo[3,4-c]pyrrole-1,3-dione as a building block for copolymers, which exhibited promising p-channel charge transport performance in organic thin film transistors, indicating their potential in semiconductor technologies Guo et al., 2014.
Biological Applications
Although the request specifically excluded information related to drug use, dosage, and side effects, it's worth noting that research has also explored the biological activity of compounds related to 5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione. This includes studies on their potential nootropic and antibacterial activities, demonstrating the broad applicability of these compounds beyond just material science and organic synthesis Gein et al., 1998.
Mechanism of Action
Properties
IUPAC Name |
5-(3-aminopropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c10-2-1-7(13)12-3-5-6(4-12)9(15)11-8(5)14/h5-6H,1-4,10H2,(H,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWPXODZZOXXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CCN)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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